Oleanonic acid benzyl ester
Description
Contextualization within Pentacyclic Triterpenoid (B12794562) Chemistry
Pentacyclic triterpenoids are a class of natural products characterized by a 30-carbon skeleton arranged in five rings. mdpi.com Oleanolic acid belongs to the oleanane (B1240867) subclass of these compounds. mdpi.commdpi.com Oleanonic acid benzyl (B1604629) ester retains this fundamental pentacyclic structure, which is a key determinant of its bioactivity. ontosight.aimdpi.com The chemical name for Oleanonic acid benzyl ester is benzyl (4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylate, reflecting its complex stereochemistry. ontosight.ai
| Identifier Type | Identifier | Source |
|---|---|---|
| CAS Number | 869788-74-9 | ontosight.ai |
| ChEMBL ID | CHEMBL1631520 | ontosight.ai |
| SCHEMBL ID | SCHEMBL9888653 | ontosight.ai |
This compound is not typically found in nature; it is a semisynthetic compound derived from oleanolic acid. ontosight.aimdpi.com The synthesis generally involves the esterification of the carboxylic acid group at position C-28 of the oleanolic acid molecule with a benzyl group. dovepress.comnih.gov A common method involves reacting oleanolic acid with benzyl bromide in the presence of a base like potassium carbonate. mdpi.comnih.govnih.gov This chemical modification is a crucial first step in many synthetic pathways aimed at producing novel derivatives with enhanced or specific biological activities. mdpi.compsu.edu For instance, the benzyl group can serve as a protective group for the carboxylic acid, preventing it from reacting while other parts of the molecule are modified. mdpi.compsu.edu This protective group can then be removed in a later step, a process known as deprotection, often through catalytic hydrogenolysis. mdpi.compsu.edumdpi.com
The oleanolic acid backbone provides a versatile scaffold for chemical modifications. rsc.org The creation of the benzyl ester is often an intermediate step in the synthesis of more complex and potentially more potent bioactive compounds. mdpi.compsu.edumdpi.com By modifying the oleanolic acid structure, researchers can explore structure-activity relationships, which are crucial for understanding how these molecules interact with biological targets. mdpi.com For example, the benzyl ester of oleanolic acid has been used as a starting material to create derivatives with anti-inflammatory and anticancer properties. mdpi.comnih.gov The modification can alter properties such as solubility, bioavailability, and interaction with cellular targets, which may enhance therapeutic efficacy. ontosight.airsc.org
Historical Overview of Research Interest in Oleanolic Acid Derivatives
Research into oleanolic acid and its derivatives has a long history, driven by the wide range of pharmacological activities attributed to these compounds. mdpi.comkinkiagri.or.jp Oleanolic acid itself has been studied for its hepatoprotective, anti-inflammatory, antioxidant, anticancer, and antiviral properties. ontosight.aimdpi.comkinkiagri.or.jpwjarr.com This has led to extensive efforts to synthesize and evaluate a vast number of derivatives to improve upon these activities and to develop new therapeutic agents. nih.govbenthamdirect.com The interest in these compounds stems from their potential to address a variety of chronic diseases. ontosight.ai The development of synthetic analogs, such as those with modified A-rings or esterifications at the C-28 position, has been a key focus of this research. mdpi.combenthamdirect.com
Rationale for Investigating this compound in Preclinical Models
The investigation of this compound and its subsequent derivatives in preclinical models is driven by the quest for more effective and selective therapeutic agents. ontosight.airsc.org The rationale for its use in these studies includes:
Enhanced Bioactivity: Chemical modifications, such as the addition of a benzyl ester, can lead to derivatives with improved biological properties compared to the parent compound, oleanolic acid. rsc.org For example, a derivative, 3-O-succinyl-28-O-benzyl oleanolate (B1249201), showed greater cytotoxicity and apoptosis-inducing effects in melanoma cells than oleanolic acid itself. rsc.org
Modulation of Cellular Pathways: Derivatives of oleanolic acid benzyl ester have been shown to modulate key cellular signaling pathways involved in cancer and inflammation. researchgate.netresearchgate.net For instance, conjugates of oleanolic acid oxime benzyl ester with diclofenac (B195802) were found to downregulate the Nrf2-ARE signaling pathway in human hepatocellular cancer cells. researchgate.net
Development of Novel Therapeutic Strategies: The use of oleanolic acid benzyl ester as a scaffold allows for the creation of hybrid molecules, where it is combined with other known drugs to potentially enhance their effects or overcome resistance. researchgate.netresearchgate.net Studies have explored conjugating it with non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac to create compounds with enhanced anti-cancer activity. mdpi.comresearchgate.netresearchgate.net
| Derivative | Preclinical Model | Key Finding | Source |
|---|---|---|---|
| 3-diclofenacoxyiminoolean-12-en-28-oic acid benzyl ester | HepG2 hepatoma cells | Significantly reduced cell viability and reduced activation of the NF-κB signaling pathway. | researchgate.net |
| 3-diclofenacoxyiminoolean-12-en-28-oic acid benzyl ester | HepG2 hepatoma cells and THLE-2 normal human hepatocytes | Decreased the level of Nrf2 in the nucleus and its binding to the ARE sequence in HepG2 cells. | researchgate.net |
| 3-O-succinyl-28-O-benzyl oleanolate | B16-F10 melanoma cells | Induced apoptosis via the mitochondrial apoptotic pathway. | rsc.org |
| 3-O-β-chacotriosyl oleanolic acid benzyl ester | In vitro assays | Identified as a novel inhibitor of the SARS-CoV-2 virus. | nih.govmdpi.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C37H52O3 |
|---|---|
Molecular Weight |
544.8 g/mol |
IUPAC Name |
benzyl (4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylate |
InChI |
InChI=1S/C37H52O3/c1-32(2)19-21-37(31(39)40-24-25-11-9-8-10-12-25)22-20-35(6)26(27(37)23-32)13-14-29-34(5)17-16-30(38)33(3,4)28(34)15-18-36(29,35)7/h8-13,27-29H,14-24H2,1-7H3/t27-,28-,29+,34-,35+,36+,37-/m0/s1 |
InChI Key |
ZLQLOEPUQAGXOO-CZBYLUSZSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C(=O)OCC6=CC=CC=C6)C |
Isomeric SMILES |
C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OCC6=CC=CC=C6)C)C)(C)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C(=O)OCC6=CC=CC=C6)C |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Derivatization of Oleanonic Acid Benzyl Ester
Strategies for Structural Modification and Functionalization of Oleanonic Acid Benzyl (B1604629) Ester
The C-3 keto group of oleanonic acid benzyl ester is a prime site for further chemical modifications to generate novel derivatives with potentially enhanced biological activities. These modifications aim to introduce diverse functional groups and structural motifs onto the triterpenoid (B12794562) scaffold.
One advanced strategy for modifying the C-3 position involves converting the ketone into an oxime, which can then be conjugated with molecules containing electron-withdrawing groups. nih.gov This approach has been used to synthesize novel oleanolic acid oxime conjugates. For instance, this compound can be derivatized to form 3-diclofenacoxyiminoolean-12-en-28-oic acid benzyl ester. nih.gov In this derivative, the C-3 ketone is transformed into an oxime ether linked to diclofenac (B195802), a non-steroidal anti-inflammatory drug that contains electron-withdrawing chloro and carboxyl groups. Such modifications can significantly alter the electronic properties and biological profile of the parent molecule. nih.govresearchgate.net
Glycosylation is a powerful tool for modifying natural products to enhance their pharmacological properties. mdpi.comnih.gov While direct glycosylation of the C-3 ketone of this compound is not typical, the precursor, oleanolic acid benzyl ester, is an ideal substrate for introducing sugar moieties at the C-3 hydroxyl group. nih.govnih.gov The benzyl ester at C-28 serves as a crucial protecting group during these synthetic steps. nih.govnih.gov
The Schmidt glycosylation method is frequently employed, using glycosyl trichloroacetimidates as sugar donors. nih.govnih.gov The reaction is typically promoted by a catalyst such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂). nih.govsemanticscholar.org This allows for the efficient formation of a glycosidic bond at the C-3 position of the benzyl oleanolate (B1249201). Following glycosylation, the protecting groups on the sugar can be removed, and the C-28 benzyl ester can be cleaved if desired, to yield the final saponin. nih.gov This strategy provides access to a wide array of 3-O-glycosides of oleanolic acid, which are important for structure-activity relationship studies. nih.govmdpi.com
| Substrate | Glycosyl Donor | Promoter/Conditions | Product Type | Source(s) |
| Benzyl oleanolate | Trichloroacetimidates | TMSOTf, 4 Å molecular sieves, CH₂Cl₂, rt | 3-O-glycoside of benzyl oleanolate | nih.govsemanticscholar.org |
Table 3: Glycosylation of Oleanolic Acid Benzyl Ester.
Modifications at the C-3 Position of the Triterpenoid Skeleton
Oxime Formation and Subsequent Derivatization
The ketone at the C-3 position of this compound is a prime site for chemical modification, with oxime formation being a common and versatile transformation. The reaction of this compound with hydroxylamine (B1172632) hydrochloride in a suitable solvent like pyridine (B92270) or ethanol, often with a base such as sodium acetate, readily affords the corresponding oxime. This introduces a nucleophilic hydroxyl group, opening avenues for a variety of subsequent derivatizations. nih.govnih.gov
One of the most explored derivatizations of the oxime is acylation to form oxime esters. This can be achieved by reacting the this compound oxime with various acylating agents, such as cinnamoyl chlorides and benzoyl chlorides, in the presence of a base like pyridine in a solvent such as dichloromethane (DCM). nih.gov This approach has been utilized to synthesize a series of oleanolic acid oxime ester derivatives with diverse substituents. nih.gov
The general synthetic scheme for the formation of this compound oxime and its subsequent acylation is depicted below:
Table 1: Synthesis of this compound Oxime and Subsequent Acylation
| Step | Reactants | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | This compound | NH₂OH·HCl, Pyridine, 80 °C, 1 h | This compound oxime |
Data derived from multiple sources. nih.govnih.gov
These oxime esters have been investigated for their potential biological activities, including as α-glucosidase and α-amylase inhibitors. nih.gov
Chemical Transformations at the C-28 Carboxyl Group and Beyond
The C-28 carboxyl group of oleanonic acid, protected as a benzyl ester, provides another key handle for structural diversification. While the benzyl ester itself is a modification, it can be a precursor for other functionalities or be present in the final derivatized molecule.
While direct conversion of the C-28 benzyl ester to other esters is not commonly reported, the synthesis of amides from the corresponding carboxylic acid is a well-established transformation. For instance, a series of C-3 substituted oleanolic acid benzyl amide derivatives have been synthesized, highlighting the importance of the amide functionality at C-28 for biological activity. Although these specific examples start from oleanolic acid which is then converted to the benzyl amide, the chemistry is applicable to the oleanonic acid scaffold.
The general approach to forming C-28 amides involves activating the carboxylic acid (if the benzyl ester were to be cleaved) with coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and then reacting it with a desired amine.
A promising strategy to enhance the therapeutic profile of this compound is its conjugation with other biologically active molecules, such as amino acids and nonsteroidal anti-inflammatory drugs (NSAIDs).
The conjugation of NSAIDs has been successfully demonstrated through the synthesis of 3-diclofenacoxyiminoolean-12-en-28-oic acid benzyl ester. In this hybrid molecule, the NSAID diclofenac is linked to the C-3 oxime of the this compound scaffold. This approach aims to combine the pharmacological properties of both parent molecules, potentially leading to synergistic effects or novel activities.
Similarly, the conjugation of amino acids to the oleanane (B1240867) skeleton is a strategy employed to improve pharmacokinetic properties or to target specific biological pathways. While specific examples starting from this compound are not prevalent in the reviewed literature, the general methodology involves the use of peptide coupling reagents to form an amide bond between the C-28 carboxyl group (after debenzylation) and the amino group of an amino acid.
Derivatization Approaches on the A-Ring and E-Ring
Modifications on the A-ring and E-ring of the oleanane scaffold can significantly influence the biological activity of the resulting derivatives.
For the A-ring, beyond the C-3 position, more complex transformations have been explored. These include the synthesis of 2-cyano-3,4-seco-oleanane derivatives. Furthermore, the aromatization of the A-ring of the oleanane skeleton has been reported, mimicking natural processes and leading to a novel class of unnatural oleanane derivatives.
Derivatization of the E-ring is less common but can also impact the biological profile. The location of the methyl groups on the E-ring is a key differentiator between oleanane and ursane (B1242777) triterpenoids and influences their interaction with biological targets. While specific E-ring modifications on this compound are not extensively documented, the general principles of triterpenoid chemistry suggest that reactions targeting this ring could lead to novel analogues.
Late-Stage Derivatization Strategies for Diversifying Compound Libraries
This compound is an excellent starting point for the generation of compound libraries for high-throughput screening. Late-stage derivatization strategies allow for the rapid diversification of a common core structure.
A key strategy involves leveraging the reactivity of the C-3 ketone and the C-28 benzyl ester. For example, a library of C-3 oxime esters can be created by reacting the this compound oxime with a diverse panel of carboxylic acids. Similarly, if the benzyl ester is cleaved, a library of C-28 amides can be synthesized using a variety of amines.
A "scaffold hopping" strategy has been employed to design and synthesize a series of C-3-substituted oleanolic acid benzyl amide derivatives. In this approach, a complex sugar moiety on a known active compound was replaced with simpler, commercially available proline-based structures, leading to the discovery of new potent inhibitors. This exemplifies how a late-stage modification on a privileged scaffold like oleanolic acid benzyl amide can lead to the rapid exploration of new chemical space and the identification of novel bioactive molecules.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| This compound oxime |
| This compound oxime esters |
| 3-diclofenacoxyiminoolean-12-en-28-oic acid benzyl ester |
Structure Activity Relationship Sar Investigations of Oleanonic Acid Benzyl Ester Derivatives
Influence of the Benzyl (B1604629) Ester Moiety on Pharmacological Profiles
The conversion of the C-28 carboxylic acid of oleanonic acid into a benzyl ester can profoundly impact its pharmacological profile. Esterification, in general, is a common strategy to increase the lipophilicity of a parent compound, which can enhance its ability to permeate biological membranes.
For instance, a study investigating novel oleanolic acid oximes conjugated with diclofenac (B195802) found that the benzyl ester derivative, specifically 3-diclofenacoxyiminoolean-12-en-28-oic acid benzyl ester, significantly affected the viability of both HepG2 hepatoma cells and THLE-2 normal human hepatocytes. nih.govresearchgate.net This suggests that the presence of the benzyl ester moiety is crucial for the observed cytotoxic and potential chemotherapeutic effects. nih.govresearchgate.net The benzyl group itself can be involved in various biochemical and pharmacological processes, potentially influencing the compound's interaction with biological targets.
Impact of Substituents at the C-3 Position on Biological Efficacy
The interchangeability and modification of the hydroxyl (-OH) and carbonyl (C=O) groups at the C-3 position are fundamental to the SAR of oleanonic acid derivatives. The parent compound, oleanolic acid, possesses a 3β-hydroxyl group, while oleanonic acid features a 3-oxo (carbonyl) group.
The stereochemistry of the C-3 hydroxyl group is vital for physiological functions, with 3α-OH isomers sometimes exhibiting biological activities distinct from the more common 3β-OH isomers. mdpi.com The presence of hydroxyl groups at different positions on the A-ring has been shown to enhance antibacterial activity, particularly against Gram-positive bacteria. nih.gov
Modification of the C-3 hydroxyl group, for instance by introducing an acyl substituent, has been shown to yield potent antibacterial agents. mdpi.com Conversely, converting the C-3 hydroxyl to a carbonyl group, as in oleanonic acid, and then introducing polyamine chains at the C-28 position, can result in compounds with good antimicrobial activities against both Gram-positive and some Gram-negative bacteria.
The addition of saccharide moieties (glycosylation) or other functional groups at the C-3 position is a widely explored strategy to enhance the bioactivity and pharmacokinetic properties of oleanolic acid derivatives.
Saccharide Moieties: Conjugating oleanolic acid with oligosaccharides at the C-3 position has been shown to significantly improve its anti-influenza activity. cjnmcpu.com However, the complexity of the sugar moiety is a factor; for example, derivatives with a chacotrioside (a trisaccharide) at C-3 showed only moderate anti-H1N1 activity, suggesting a need for structural optimization. nih.gov
Other Functional Groups: Introducing different side chains at the C-3 position can profoundly alter biological efficacy by affecting solubility, membrane permeability, and interaction with target proteins. mdpi.com For example, an inverse relationship was observed between the hydrophilicity of a three-carbon side chain at C-3 and the cytotoxic effect on HL60 cells. nih.gov Specifically, a derivative with a 2',3'-dihydroxypropyl group was less active than one with a more lipophilic allyl group. mdpi.comnih.gov Furthermore, introducing a phthaloyl group at C-3 significantly increased the inhibition of HIV-1 protease. mdpi.com
| C-3 Modification | Effect on Biological Activity | Reference Compound | Modified Compound |
|---|---|---|---|
| Acylation of -OH | Potent antibacterial activity | Oleanolic Acid | (3β)-3-((thiophene-2-carbonyl)oxy)-spirost12-en-28-oic acid |
| Addition of Phthaloyl Group | Significantly increased HIV-1 protease inhibition | Oleanolic Acid | 3-phthaloyl Oleanolic Acid derivatives |
| Addition of Saccharide | Improved anti-influenza activity | Oleanolic Acid | C-3 Oligosaccharide Conjugates |
| Introduction of Allyl Group | Higher cytotoxicity than hydrophilic chains | Oleanolic Acid | C-3 Allyl Derivative |
Significance of Chemical Modifications at the C-28 Carboxyl Group
The C-28 carboxyl group is another critical site for chemical modification, significantly influencing the bioactivity of oleanonic acid derivatives. tandfonline.comnih.gov
Transforming the C-28 carboxyl group into esters or amides is a key strategy that has been shown to substantially increase antitumor activity. nih.gov
Esters: Esterification at the C-28 position, such as forming a methyl ester, can sometimes lead to a loss of activity, as seen in some antibacterial assays, possibly due to reduced affinity with the bacterial membrane. semanticscholar.orgresearchgate.net However, in the context of anticancer activity, the formation of an ester at C-28 generally results in increased activity, which can be proportional to the length of the ester chain. cjnmcpu.com
Amides: Amide formation at the C-28 position typically yields stronger antitumor activity than the corresponding esters. cjnmcpu.com For instance, coupling amino acids to the C-28 position can enhance the inhibitory effect on HIV-1 protease, although the effect can be attenuated by long-chain amino acids. cjnmcpu.com The transformation of the carboxyl group into an amide function has been shown to increase activity against various cancer cell lines.
| C-28 Modification | General Effect on Antitumor Activity | Specific Finding |
|---|---|---|
| Esterification | Increased activity, often proportional to chain length | Methyl ester conversion can sometimes reduce antibacterial activity. |
| Amidation | Generally stronger activity than corresponding esters | Coupling with short-chain ω-amino acids enhances HIV-1 protease inhibition. |
Correlation Between Triterpenoid (B12794562) Skeleton Integrity and Bioactivity (e.g., A-ring, 12-ene moiety)
The intrinsic biological activity of oleanonic acid derivatives is not only dependent on the functional groups at positions like C-3 and C-28 but also on the integrity of the core pentacyclic triterpenoid skeleton.
Key structural features essential for bioactivity include:
The A-ring: The integrity of the A-ring is crucial for maintaining certain biological activities. nih.gov For example, a derivative with reduced hydrogen bonding ability on the A-ring showed remarkable activity toward E. coli. semanticscholar.org
The 12-ene moiety (C-12/C-13 double bond): This double bond in the C-ring is a characteristic feature of the oleanane (B1240867) skeleton and appears to be critical for maintaining certain enzyme inhibitory activities. nih.govmdpi.com
Stereochemical Considerations in SAR Studies
The biological activity of oleanonic acid benzyl ester derivatives is profoundly influenced by their three-dimensional structure. The rigid pentacyclic skeleton of the oleanane-type triterpenoids results in a well-defined stereochemistry that is critical for molecular recognition and interaction with biological targets.
For instance, the stereochemistry at the C-3 position of the A ring is known to be important for the activity of many oleanolic acid derivatives. While oleanonic acid itself has a ketone at this position, modifications that reintroduce a hydroxyl group would need to consider the stereoisomerism. The orientation of substituents on the pentacyclic system, whether they are in an axial or equatorial position, dictates their accessibility and potential to interact with binding sites on target proteins. In the crystal structure of benzyl oleanolate (B1249201), the benzyl ester group at C-28 is found to be in an equatorial position, which is generally a more stable conformation. researchgate.net This positioning likely influences how the molecule presents itself to its biological target.
Any structural modification that alters the stereochemistry, such as the introduction of new chiral centers or changes in the ring conformations, can lead to significant changes in biological activity. Therefore, maintaining the optimal stereochemical configuration is a crucial aspect of designing potent this compound derivatives.
Computational Chemistry Approaches in Predicting SAR (e.g., Molecular Docking)
Computational chemistry, particularly molecular docking, has become an indispensable tool in the SAR investigation of oleanonic acid derivatives, providing valuable insights into their mechanism of action at a molecular level. nih.gov These in silico methods allow for the prediction and analysis of the interactions between a ligand, such as an this compound derivative, and the binding site of a target protein.
Molecular docking simulations can predict the preferred binding pose of a molecule within a protein's active site and estimate the strength of the interaction, often expressed as a binding energy or docking score. researchgate.net For oleanolic acid derivatives, these studies have been instrumental in elucidating their interactions with various therapeutic targets, including enzymes and receptors implicated in cancer and other diseases. nih.govmdpi.com
These computational models can reveal key molecular interactions that are crucial for biological activity. For example, docking studies on oleanolic acid derivatives have highlighted the importance of hydrogen bonds and hydrophobic interactions in their binding to target proteins. mdpi.com The specific amino acid residues involved in these interactions can be identified, providing a rationale for the observed biological activity and guiding the design of new derivatives with improved binding affinity.
The predictive power of molecular docking is evident in its ability to correlate computational results with experimental findings. In many cases, derivatives that are predicted to have a higher binding affinity in docking simulations also exhibit greater potency in biological assays. mdpi.com This correlation allows for the virtual screening of large libraries of potential derivatives, prioritizing the synthesis and testing of the most promising candidates, thereby saving time and resources.
The table below summarizes findings from representative molecular docking studies on oleanolic acid derivatives, illustrating the types of interactions and the correlation with biological activity.
| Derivative Type | Target Protein | Key Predicted Interactions | Predicted Binding Affinity (Example) |
| Oleanolic acid dimers | 1MP8 protein | Inhibition of protein-protein interaction | Vina score: -11.6 kcal/mol |
| Oleanolic acid-phtalimidine hybrids | ABC substrate-binding protein Lmo0181 | Hydrogen bonding and hydrophobic interactions | -12.3 to -10.6 kcal/mol |
| Sugar-substituted oleanolic acid derivatives | Protein tyrosine phosphatase 1B (PTP1B) | Interactions with carbohydrate and acidic chain moieties | IC50 values as low as 0.56 µM |
Preclinical Biological Activities and Mechanistic Elucidation of Oleanonic Acid Benzyl Ester
Anticancer Research
Extensive research into oleanolic acid and its derivatives has revealed significant potential in the field of oncology. While direct studies on oleanonic acid benzyl (B1604629) ester are limited, the available preclinical data on closely related benzyl ester derivatives of oleanolic acid provide valuable insights into its potential anticancer activities. These studies collectively suggest that the addition of a benzyl ester moiety can enhance the therapeutic properties of the parent oleanolic acid molecule.
Inhibition of Cancer Cell Proliferation and Viability (In Vitro Studies)
In vitro studies have demonstrated that benzyl ester derivatives of oleanolic acid can effectively inhibit the proliferation and reduce the viability of various cancer cell lines. For instance, a derivative, 3-O-succinyl-28-O-benzyl oleanolate (B1249201), has shown significant dose-dependent inhibition of cell proliferation in B16–F10 melanoma cells. Similarly, another derivative, 3-diclofenacoxyiminoolean-12-en-28-oic acid benzyl ester, has been observed to affect the viability of HepG2 hepatoma cells. These findings indicate that the benzyl ester functional group may play a crucial role in the cytotoxic effects of these compounds against cancer cells.
Table 1: In Vitro Anticancer Activity of Oleanolic Acid Benzyl Ester Derivatives
| Derivative | Cancer Cell Line | Effect |
| 3-O-succinyl-28-O-benzyl oleanolate | B16–F10 melanoma | Inhibition of cell proliferation |
| 3-diclofenacoxyiminoolean-12-en-28-oic acid benzyl ester | HepG2 hepatoma | Decreased cell viability |
Induction of Apoptotic Processes
A key mechanism through which oleanolic acid derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research suggests that benzyl ester derivatives of oleanolic acid can trigger this process through various cellular pathways.
The mitochondrial, or intrinsic, pathway of apoptosis is a critical target for many anticancer agents. Studies on 3-O-succinyl-28-O-benzyl oleanolate have shown that it induces mitochondrial disturbances in B16–F10 melanoma cells, which is a key indicator of the activation of the intrinsic apoptotic route. This suggests that oleanonic acid benzyl ester may similarly disrupt mitochondrial function to initiate apoptosis.
The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is crucial for cell survival and death. While direct evidence for this compound is not available, research on the parent compound, oleanolic acid, has shown that it can alter the Bax/Bcl-2 ratio in favor of apoptosis in various cancer cell lines. Oleanolic acid has been found to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. Furthermore, oleanolic acid and its derivatives have been shown to activate executioner caspases, such as caspase-3 and caspase-9, which are essential for the final stages of apoptosis. It is plausible that this compound could operate through a similar mechanism.
In addition to inducing apoptosis, oleanolic acid derivatives can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. The derivative 3-O-succinyl-28-O-benzyl oleanolate has been found to induce a strong G0/G1 cell-cycle arrest in B16–F10 melanoma cells. This prevents the cells from entering the DNA synthesis (S) phase, thereby inhibiting their replication.
Regulation of Cellular Signaling Pathways
The anticancer activities of oleanolic acid and its derivatives are underpinned by their ability to modulate various cellular signaling pathways that are often dysregulated in cancer. One such pathway is the Nrf2-ARE signaling pathway, which is involved in cellular defense against oxidative stress but can also contribute to chemoresistance in cancer cells. A study on 3-diclofenacoxyiminoolean-12-en-28-oic acid benzyl ester revealed that it could decrease the level of Nrf2 in the nucleus and its binding to the antioxidant response element (ARE) in HepG2 cells. This effect was linked to the phosphorylation of ERK and the level of reactive oxygen species, suggesting a complex interplay of signaling events. This indicates that this compound may have the potential to modulate key signaling pathways involved in cancer cell survival and resistance.
Nuclear Factor-kappa B (NF-κB) Pathway Inhibition
Research into derivatives of oleanolic acid has demonstrated effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is crucial in regulating cellular responses to inflammation and is often dysregulated in cancer. nih.gov One specific derivative, 3-diclofenacoxyiminoolean-12-en-28-oic acid benzyl ester, has been shown to reduce the activation of NF-κB. nih.gov This inhibitory effect was observed in both cancerous human hepatoma (HepG2) cells and immortalized normal human hepatocytes (THLE-2), suggesting a potential role in modulating inflammatory pathways in both normal and cancerous liver cells. nih.gov The NF-κB pathway is a known target for cancer therapy because its activation can contribute to chemoresistance. nih.gov
Phosphatidylinositide 3-kinase (PI3K)/Akt/mTOR Pathway Modulation
The Phosphatidylinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many human cancers. mdpi.comnih.gov While the parent compound, oleanolic acid, has been studied for its effects on this pathway, specific research detailing the direct modulation of the PI3K/Akt/mTOR cascade by this compound was not prominent in the reviewed literature. mdpi.comresearcher.lifenih.gov Therefore, the precise impact of the benzyl ester derivative on this key oncogenic pathway remains an area for further investigation.
Mitogen-Activated Protein Kinase (MAPK) Signaling (ERK/JNK/p38)
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are essential in translating extracellular signals into cellular responses such as proliferation, differentiation, and apoptosis. mdpi.comresearchgate.net The anticancer activities of a complex derivative, 3-diclofenacoxyiminoolean-12-en-28-oic acid benzyl ester, in HepG2 cancer cells have been linked to the modulation of this network. researchgate.net Specifically, the compound's effect on downregulating the Nrf2-ARE signaling pathway was found to be related to the phosphorylation of ERK, a key component of the MAPK cascade. researchgate.net This suggests that the anticancer mechanism of this oleanolic acid benzyl ester derivative involves interplay with the ERK signaling pathway. researchgate.net
Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway in Cancer Cells
The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress, and its role in cancer is dual-faceted; it can protect normal cells from carcinogenesis but can also be exploited by tumor cells to enhance chemoresistance. nih.govmdpi.com Studies on 3-diclofenacoxyiminoolean-12-en-28-oic acid benzyl ester have revealed a differential impact on the Nrf2 pathway in cancerous versus normal cells. nih.govresearchgate.net
In HepG2 hepatoma cells, this benzyl ester derivative decreased the nuclear levels of Nrf2 and its subsequent binding to the Antioxidant Response Element (ARE) sequence. researchgate.net This inhibition of the Nrf2-ARE pathway in cancer cells was associated with a decreased expression of downstream cytoprotective genes like SOD-1, NQO1, GPx, and HO-1. researchgate.net This downregulation may help to protect cancer cells against developing chemoresistance. researchgate.net In stark contrast, the same compound induced the expression of Nrf2, SOD-1, and NQO1 in normal immortalized hepatocytes (THLE-2), suggesting a potential chemopreventive effect in non-cancerous cells. nih.gov
| Cell Line | Compound | Effect on Nrf2 Pathway | Downstream Effects | Reference |
| HepG2 (Hepatoma) | 3-diclofenacoxyiminoolean-12-en-28-oic acid benzyl ester | Decreased Nrf2 nuclear translocation and binding to ARE | Decreased expression of SOD-1, NQO1, GPx, HO-1 | researchgate.net |
| THLE-2 (Normal Hepatocyte) | 3-diclofenacoxyiminoolean-12-en-28-oic acid benzyl ester | Induced expression of Nrf2 | Induced expression of SOD-1 and NQO1 | nih.gov |
Investigations in Specific Cancer Cell Lines and Preclinical Models
The anticancer potential of this compound derivatives has been evaluated in specific cancer cell lines, primarily hepatocellular carcinoma.
Hepatocellular Carcinoma (HCC): Studies using HepG2 human hepatocellular carcinoma cells have shown that a conjugate of an oleanolic acid oxime benzyl ester with diclofenac (B195802) affects cell viability. researchgate.net This compound was found to downregulate the Nrf2-ARE signaling pathway, which is linked to chemoresistance. researchgate.net However, it is important to note that simpler derivatives have shown different results. In a separate study, oleanolic acid derivatives with benzyl esters at the 28-COOH position showed no cytotoxicity against HCC cells, indicating that the structural complexity of the derivative is crucial for its activity. nih.gov
Melanoma: While the parent oleanolic acid has been investigated in melanoma models, specific studies focusing on the effects of this compound in melanoma cell lines were not identified in the reviewed literature. mdpi.com
Mechanisms of Overcoming Drug Resistance
Drug resistance is a major obstacle in cancer therapy. nih.govmdpi.com While extensive research has demonstrated that the parent compound, oleanolic acid, can reverse sorafenib (B1663141) resistance in hepatocellular carcinoma by targeting fatty acid binding protein 3 (Fabp3), similar specific studies on this compound are less common. bioengineer.orgnih.gov However, mechanistic insights suggest a potential role for its derivatives in modulating chemoresistance. The inhibition of the Nrf2-ARE pathway by 3-diclofenacoxyiminoolean-12-en-28-oic acid benzyl ester in HepG2 cells is one such mechanism. researchgate.net By downregulating this protective pathway, the compound may prevent cancer cells from developing resistance to chemotherapy. researchgate.net
Reactive Oxygen Species (ROS) Generation and Its Role in Anticancer Activity
Reactive Oxygen Species (ROS) are metabolic byproducts that can influence tumor progression and therapy. nih.gov The balance of ROS is critical; while they can promote carcinogenesis, elevated levels can also trigger cancer cell death. mdpi.com The activity of this compound derivatives appears to be connected to ROS levels. In HepG2 cells, the observed inhibition of the Nrf2 pathway by a diclofenac-conjugated benzyl ester derivative was directly related to the level of reactive oxygen species, highlighting the role of ROS in the compound's anticancer mechanism. researchgate.net
Anti-inflammatory Investigations
No specific data is available for this compound.
Suppression of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6, IL-1β)
No specific data is available for this compound.
Inhibition of Pro-inflammatory Enzyme Expression (e.g., COX-2, iNOS)
No specific data is available for this compound.
Modulation of Inflammatory Signaling Pathways (e.g., NF-κB)
No specific data is available for this compound.
Evaluation in In Vivo Models of Inflammation
No specific data is available for this compound.
Antioxidant Research
No specific data is available for this compound.
Direct Scavenging of Reactive Oxygen Species
No specific data is available for this compound.
Enhancement of Endogenous Antioxidant Enzyme Systems
Currently, there is a lack of specific research data demonstrating the direct effects of this compound on the enhancement of endogenous antioxidant enzyme systems. Studies have predominantly focused on the parent compound, oleanolic acid, and other derivatives. For instance, oleanolic acid has been shown to protect against alcohol-induced oxidative injury by increasing the levels of hepatic superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). nih.gov Similarly, a conjugate of oleanolic acid oxime with diclofenac, specifically 3-diclofenacoxyiminoolean-12-en-28-oic acid benzyl ester, was found to induce the expression of SOD-1 in normal human liver cells. nih.gov However, this is a more complex molecule than the simple benzyl ester of oleanonic acid. Without dedicated studies, it is not possible to extrapolate these findings to this compound.
Activation of Antioxidant Signaling Pathways (e.g., Nrf2 pathway)
The activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key mechanism for cellular protection against oxidative stress. While oleanolic acid itself has been established as an activator of the Nrf2-Keap1 pathway, leading to the increased expression of Nrf2-target genes, specific data on this compound is not available. nih.gov
Research on a related but distinct compound, 3-diclofenacoxyiminoolean-12-en-28-oic acid benzyl ester, has shown that it can induce the expression of Nrf2 in normal human hepatocytes (THLE-2 cells). nih.gov Conversely, in HepG2 hepatoma cells, this same compound was observed to decrease the nuclear levels of Nrf2 and its binding to the antioxidant response element (ARE). researchgate.net This highlights the cell-type-specific effects and the influence of other chemical moieties on the molecule's activity, underscoring the need for direct investigation of this compound.
Antiviral Research
The antiviral potential of oleanolic acid and its derivatives has been explored against a range of viruses. However, specific studies on the inhibitory activity of this compound against HSV-1, HSV-2, or SARS-CoV-2 are not present in the reviewed literature.
Inhibitory Activity Against Specific Viruses (e.g., HSV-1, HSV-2, SARS-CoV-2)
Studies have demonstrated that the parent compound, oleanolic acid, exhibits antiviral activity against both acyclovir-sensitive and -resistant strains of Herpes Simplex Virus-1 (HSV-1). nih.govnih.gov It has also been reported to have activity against HSV-2. nih.gov With regard to SARS-CoV-2, computational studies have suggested that oleanolic acid can bind to the main protease (Mpro) of the virus. nih.gov A patent has also mentioned oleanolic acid as having potential antiviral activity. google.com However, no experimental data was found for the direct antiviral activity of this compound against these specific viruses.
Exploration of Antiviral Mechanisms (e.g., Virus Entry Inhibition)
The antiviral mechanisms of oleanolic acid and its derivatives have been a subject of investigation. For oleanolic acid, its anti-HSV-1 activity has been attributed to its effect on the early stages of infection, involving the dysregulation of the viral UL8 protein, a component of the helicase-primase complex. nih.govnih.gov This suggests an interference with viral replication rather than virus entry. Other derivatives of oleanolic acid have been shown to hinder virus entry by inhibiting the binding of the influenza virus hemagglutinin protein to host cells. nih.gov A C-3-substituted oleanolic acid benzyl amide derivative was found to inhibit influenza A virus by targeting the interaction between the PA and PB1 subunits of the viral RNA polymerase complex. scienmag.com Specific mechanistic studies on how this compound might exert antiviral effects are currently lacking.
Antibacterial Investigations
The antibacterial properties of oleanolic acid and its various derivatives are well-documented against a range of both Gram-positive and Gram-negative bacteria.
Structure-Dependent Enhancement of Antibacterial Activity
The antibacterial potential of oleanane-type triterpenoids, including oleanonic acid, is significantly influenced by their chemical structure, with modifications to the core scaffold leading to enhanced or altered activity. Esterification of the C-28 carboxylic acid, the position where the benzyl group is attached in this compound, is a key strategy for modifying biological activity.
Research into the structure-activity relationships (SAR) of oleanolic acid derivatives has shown that the nature of the substituent at the C-28 position plays a crucial role in determining the antibacterial spectrum and potency. While the parent compound, oleanolic acid, is generally more active against Gram-positive bacteria, chemical modifications can modulate this activity. For instance, the conversion of the C-28 carboxylic acid to amides has been shown to enhance activity, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). One study demonstrated that converting the C-28 carboxyl group of oleanolic acid to a hexane-1,6-diamine amide derivative (OA-HDA) significantly increased its antimicrobial effect, reducing the MIC50 (the concentration required to inhibit 50% of bacterial growth) against MRSA by 87% compared to the parent compound. acs.org
Interactive Data Table: Antibacterial Activity of Related Oleanolic Acid Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) | Activity Compared to Parent Compound |
| Oleanolic Acid | Staphylococcus aureus | 75 (MIC50) | Baseline |
| Oleanolic Acid-HDA (Amide) | Staphylococcus aureus (MRSA) | 10 (MIC50) | Enhanced |
| Oleanolic Acid | Mycobacterium tuberculosis | 25 | - |
| Acetylated Oleanolic Acid | Various | Higher than OA | Decreased |
Note: This table presents data for oleanolic acid and its derivatives to illustrate structure-activity relationships. Data for this compound is not specified in the cited sources.
Modulation of Metabolic Nuclear Receptors
This compound belongs to a class of oleanane (B1240867) triterpenoids that are recognized as modulators of various nuclear receptors. These ligand-activated transcription factors are critical in regulating metabolic pathways, and their modulation by small molecules can have significant therapeutic implications. The primary targets identified for oleanolic acid and its derivatives include the Farnesoid X Receptor (FXR) and Peroxisome Proliferator-Activated Receptors (PPARs).
Interaction with Nuclear Receptors (e.g., FXR, PPARγ)
The interaction of oleanane triterpenoids with nuclear receptors is largely dictated by their lipophilic skeleton, which allows them to fit into the ligand-binding domains (LBD) of these receptors. nih.govresearchgate.net
Farnesoid X Receptor (FXR): FXR is a key regulator of bile acid, lipid, and glucose homeostasis. Oleanolic acid itself has been identified as a selective FXR modulator, capable of binding to its LBD. mdpi.com This interaction blocks the recruitment of co-activators, thereby inhibiting the receptor's activity. mdpi.com The synthesis of novel FXR antagonists has utilized a "protected benzyl OA ester" as a precursor, indicating that the benzyl ester form of oleanolic acid is a viable scaffold for FXR interaction. nih.gov Subsequent derivatives, created by modifying the 3β-OH group of the benzyl ester precursor, were confirmed to suppress FXR transactivation, demonstrating potent antagonistic effects. nih.gov This suggests that this compound, by virtue of its core structure and C-28 esterification, is likely to interact directly with the FXR ligand-binding domain.
Peroxisome Proliferator-Activated Receptor γ (PPARγ): PPARγ is a master regulator of adipogenesis, insulin (B600854) sensitivity, and inflammation. nih.gov The interaction of oleanane derivatives with PPARγ is complex and appears to be highly dependent on the specific chemical modifications. For instance, the synthetic oleanolic acid derivative 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO) exhibits partial agonistic activity towards PPARγ. nih.gov However, its methyl ester, known as CDDO-Me, acts as a PPARγ antagonist. nih.gov Furthermore, methyl oleanonate, the methyl ester of oleanonic acid, has been identified as a PPARγ agonist. medchemexpress.com This indicates that the presence of the 3-oxo group (as in oleanonic acid) combined with esterification at the C-28 position is compatible with PPARγ binding and activation. Therefore, it is plausible that this compound also interacts with the PPARγ ligand-binding domain.
Agonistic and Antagonistic Effects on Receptor Transactivation
The functional consequence of the interaction between this compound and nuclear receptors is the modulation of their transcriptional activity, resulting in either agonistic (activation) or antagonistic (inhibition) effects.
FXR Transactivation: The overwhelming evidence for oleanolic acid and its derivatives points towards an antagonistic effect on FXR. In dual-luciferase reporter assays, oleanolic acid dose-dependently opposes the activation of the FXR reporter gene induced by the natural agonist chenodeoxycholic acid (CDCA). nih.gov A series of C-3 esters synthesized from an oleanolic acid benzyl ester precursor were shown to suppress FXR transactivation in a concentration-dependent manner, with IC50 values (the concentration causing 50% inhibition) in the micromolar range. nih.gov For example, two such ester derivatives displayed IC50 values of 7.03 μM and 9.03 μM, respectively, confirming their role as FXR antagonists. nih.gov Given that this compound shares the core oleanane structure and the C-28 ester modification known to be compatible with FXR antagonism, it is highly likely to function as an antagonist of FXR transactivation.
PPARγ Transactivation: The effect on PPARγ transactivation is more varied. As noted, different esters of oleanane triterpenoids can elicit opposite effects. While CDDO-Me is a PPARγ antagonist, methyl oleanonate (the methyl ester of the same acid as the subject compound) is reported to be a PPARγ agonist. nih.govmedchemexpress.com This suggests that the specific nature of the ester group (methyl vs. benzyl) and other structural features of the triterpenoid (B12794562) core collectively determine the functional outcome. Oleanolic acid itself has been reported to induce a dual agonist action on both PPARγ and PPARα. nih.gov Without direct experimental data, the precise effect of this compound on PPARγ transactivation remains to be definitively classified as either agonistic or antagonistic.
Interactive Data Table: Effects of Related Oleanane Derivatives on Nuclear Receptor Transactivation
| Compound | Nuclear Receptor | Effect | Potency (IC50 / Ki) |
| Oleanolic Acid Derivative 1 (Ester) | FXR | Antagonist | 7.03 μM |
| Oleanolic Acid Derivative 2 (Ester) | FXR | Antagonist | 9.03 μM |
| CDDO (Oleanolic Acid Derivative) | PPARγ | Partial Agonist | 12 nM (Ki) |
| CDDO-Me (Methyl Ester of CDDO) | PPARγ | Antagonist | 130 nM (Ki) |
| Methyl Oleanonate | PPARγ | Agonist | Not Specified |
Note: This table presents data for closely related oleanolic and oleanonic acid derivatives to infer the potential activity of this compound.
Advanced Analytical and Characterization Techniques in Research on Oleanonic Acid Benzyl Ester
Spectroscopic Methods for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of Oleanonic acid benzyl (B1604629) ester. Analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of protons and carbons within the molecule.
In the ¹H NMR spectrum, the introduction of the benzyl group at the C-28 position gives rise to distinct and easily identifiable signals. These include a multiplet signal in the aromatic region (approximately δ 7.30-7.40 ppm) corresponding to the five protons of the phenyl ring, and a characteristic singlet for the two methylene (B1212753) protons (-CH₂-) of the benzyl group appearing around δ 5.05-5.10 ppm. The presence of the olefinic proton at C-12 is typically observed as a triplet around δ 5.30 ppm. The remainder of the spectrum is characterized by a complex series of multiplets in the aliphatic region (δ 0.70-2.80 ppm) corresponding to the methyl, methylene, and methine protons of the triterpenoid (B12794562) backbone.
The ¹³C NMR spectrum provides further confirmation of the structure. Esterification is confirmed by the chemical shift of the C-28 carbonyl carbon, which appears around δ 177.0 ppm. The carbons of the benzyl group are also clearly visible: the methylene carbon at approximately δ 66.0 ppm, the quaternary aromatic carbon around δ 136.0 ppm, and the aromatic methine carbons resonating in the δ 128.0-129.0 ppm range. The presence of the ketone at C-3 is confirmed by a signal for the C-3 carbonyl carbon, typically resonating downfield at approximately δ 217.0 ppm. The olefinic carbons, C-12 and C-13, are observed around δ 122.0 ppm and δ 144.0 ppm, respectively. The distinct signals for the seven methyl groups of the oleanane (B1240867) skeleton are also accounted for in the upfield region of the spectrum.
| ¹H NMR Characteristic Chemical Shifts (δ ppm) | ¹³C NMR Characteristic Chemical Shifts (δ ppm) | ||
|---|---|---|---|
| Assignment | Value (ppm) | Assignment | Value (ppm) |
| Aromatic Protons (Benzyl) | ~7.30-7.40 (m) | C-3 (Ketone Carbonyl) | ~217.0 |
| H-12 (Olefinic) | ~5.30 (t) | C-28 (Ester Carbonyl) | ~177.0 |
| -CH₂- (Benzyl) | ~5.05-5.10 (s) | C-13 | ~144.0 |
| Triterpenoid Protons | ~0.70-2.80 (m) | Aromatic C (Quaternary) | ~136.0 |
| Aromatic CH | ~128.0-129.0 | ||
| C-12 | ~122.0 | ||
| -CH₂- (Benzyl) | ~66.0 |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of Oleanonic acid benzyl ester and to gain structural insights from its fragmentation patterns. The molecular formula of this compound is C₃₇H₅₂O₃, corresponding to a molecular weight of approximately 544.8 g/mol . In techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺ at m/z 545.
The fragmentation pattern under Electron Ionization (EI) or Collision-Induced Dissociation (CID) provides valuable structural information. A characteristic fragmentation of the oleanane skeleton is the retro-Diels-Alder (RDA) reaction in ring C, which helps to identify the core structure. For oleanane-type triterpenoids, this cleavage typically results in a significant fragment ion around m/z 248, corresponding to the diene-containing fragment of the A and B rings. Another key fragmentation pathway for the benzyl ester would be the cleavage of the ester bond, leading to the loss of a benzyl group (C₇H₇, m/z 91) or a benzyloxy group (C₇H₇O, m/z 107).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound. The spectrum provides clear evidence of the key structural modifications from the parent oleanolic acid. The most prominent absorption is the strong C=O stretching band of the ester group, which appears in the region of 1730-1715 cm⁻¹. orgchemboulder.com Additionally, the C=O stretching vibration for the ketone at the C-3 position is expected to produce a strong band around 1710 cm⁻¹. The spectrum also features C-O stretching bands for the ester linkage in the 1300-1000 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com The presence of the double bond at C-12/C-13 gives rise to a C=C stretching absorption around 1640 cm⁻¹. researchgate.net Aromatic C-H stretching from the benzyl group is observed just above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹. vscht.cz
| Functional Group | Vibrational Mode | Expected Absorption (cm⁻¹) |
|---|---|---|
| Aromatic C-H (Benzyl) | Stretch | ~3100-3000 |
| Aliphatic C-H | Stretch | ~3000-2850 |
| Ester C=O | Stretch | ~1730-1715 |
| Ketone C=O (C-3) | Stretch | ~1710 |
| Olefinic C=C (C-12) | Stretch | ~1640 |
| Aromatic C=C (Benzyl) | Stretch | ~1600-1450 |
| Ester C-O | Stretch | ~1300-1000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. While the isolated C=C double bond in the oleanane skeleton does not absorb strongly in the standard UV-Vis range, the introduction of the benzyl group provides a significant chromophore. The phenyl ring of the benzyl ester exhibits characteristic absorption bands. Typically, a strong absorption peak (λmax) is observed around 210-220 nm, with a weaker, fine-structured band appearing around 255-265 nm, which is characteristic of the benzene ring. nih.govmasterorganicchemistry.com This makes UV detection a viable method for quantitative analysis, such as in HPLC. For comparison, the parent oleanolic acid shows a maximum absorption wavelength (λmax) around 210.3 nm when analyzed in methanol (B129727). ijpsonline.com
Chromatographic Methodologies for Purity Assessment and Quantitative Analysis
Chromatographic methods are essential for separating this compound from starting materials, by-products, and other impurities, as well as for its quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity and performing quantitative analysis of this compound. A reversed-phase (RP-HPLC) method is typically employed for this purpose.
The analysis is commonly performed using a C18 stationary phase, which effectively separates the non-polar triterpenoid derivative from more polar or less retained species. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape. Isocratic or gradient elution can be used to achieve optimal separation. Detection is typically carried out using a UV detector set at a wavelength where the benzyl chromophore absorbs, such as 210 nm or 255 nm. nih.govphcog.com The retention time under specific conditions is a key identifier for the compound, while the peak area is proportional to its concentration, allowing for accurate quantification against a standard.
| Parameter | Typical Conditions |
|---|---|
| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol/Water or Acetonitrile/Water mixture (e.g., 90:10 v/v) |
| Detection | UV at 210 nm or 255 nm |
| Flow Rate | ~1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
HPLC with Photodiode-Array Detection (HPLC-DAD)
High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode-Array Detector (HPLC-DAD) is a primary method for the analysis of oleanonic acid and its derivatives. For the parent compound, oleanonic acid, which lacks a strong chromophore, detection is typically performed at low wavelengths, around 205-210 nm koreascience.krnih.gov.
A validated HPLC-PDA method for the quantification of oleanonic acid has been developed using a reverse-phase C18 column with a gradient elution mobile phase consisting of water and acetonitrile koreascience.kr. This method demonstrates good linearity and high precision, making it suitable for routine analysis koreascience.kr.
For this compound, a similar reverse-phase HPLC setup would be effective. The introduction of the benzyl group provides a benzene chromophore, which allows for more specific and sensitive detection at wavelengths around 254 nm, away from the noisy baseline often seen at lower wavelengths. The DAD detector is particularly advantageous as it can acquire the full UV-Vis spectrum of the eluting peak, aiding in peak identification and purity assessment by comparing the spectrum with that of a known standard.
Table 1: Representative HPLC-DAD Conditions for the Analysis of Oleanonic Acid
Parameter Condition Reference Column INNO C18 (4.6 mm × 150 mm, 3 µm) [ koreascience.kr(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFjS5LN3SX8w5qUsgzG479rq_sh7fXQ5b3hm2aE2D4kc5ZIKUVPHcF6EEbSJ-Pi9ydV5gsyqUloLOeGLxl6c2zRpFz-HHoKDhNbKaxcW0aP5KYobhirVMWMgwi48xq2e42i3I5sAVbmJJS4aEe5hiYpDow%3D)] Mobile Phase Gradient of Water (A) and Acetonitrile (B) [ koreascience.kr(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFjS5LN3SX8w5qUsgzG479rq_sh7fXQ5b3hm2aE2D4kc5ZIKUVPHcF6EEbSJ-Pi9ydV5gsyqUloLOeGLxl6c2zRpFz-HHoKDhNbKaxcW0aP5KYobhirVMWMgwi48xq2e42i3I5sAVbmJJS4aEe5hiYpDow%3D)] Flow Rate 0.8 mL/min [ koreascience.kr(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFjS5LN3SX8w5qUsgzG479rq_sh7fXQ5b3hm2aE2D4kc5ZIKUVPHcF6EEbSJ-Pi9ydV5gsyqUloLOeGLxl6c2zRpFz-HHoKDhNbKaxcW0aP5KYobhirVMWMgwi48xq2e42i3I5sAVbmJJS4aEe5hiYpDow%3D)] Detection Wavelength 205 nm [ koreascience.kr(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFjS5LN3SX8w5qUsgzG479rq_sh7fXQ5b3hm2aE2D4kc5ZIKUVPHcF6EEbSJ-Pi9ydV5gsyqUloLOeGLxl6c2zRpFz-HHoKDhNbKaxcW0aP5KYobhirVMWMgwi48xq2e42i3I5sAVbmJJS4aEe5hiYpDow%3D)] Column Temperature 30°C [ koreascience.kr(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFjS5LN3SX8w5qUsgzG479rq_sh7fXQ5b3hm2aE2D4kc5ZIKUVPHcF6EEbSJ-Pi9ydV5gsyqUloLOeGLxl6c2zRpFz-HHoKDhNbKaxcW0aP5KYobhirVMWMgwi48xq2e42i3I5sAVbmJJS4aEe5hiYpDow%3D)] Linearity Range (Oleanonic Acid) 0.0625 to 2.0 mg/mL (r² = 0.9996) [ koreascience.kr(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFjS5LN3SX8w5qUsgzG479rq_sh7fXQ5b3hm2aE2D4kc5ZIKUVPHcF6EEbSJ-Pi9ydV5gsyqUloLOeGLxl6c2zRpFz-HHoKDhNbKaxcW0aP5KYobhirVMWMgwi48xq2e42i3I5sAVbmJJS4aEe5hiYpDow%3D)] Limit of Detection (LOD) 0.34 µg/mL [ koreascience.kr(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFjS5LN3SX8w5qUsgzG479rq_sh7fXQ5b3hm2aE2D4kc5ZIKUVPHcF6EEbSJ-Pi9ydV5gsyqUloLOeGLxl6c2zRpFz-HHoKDhNbKaxcW0aP5KYobhirVMWMgwi48xq2e42i3I5sAVbmJJS4aEe5hiYpDow%3D)] Limit of Quantification (LOQ) 1.042 µg/mL [ koreascience.kr(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFjS5LN3SX8w5qUsgzG479rq_sh7fXQ5b3hm2aE2D4kc5ZIKUVPHcF6EEbSJ-Pi9ydV5gsyqUloLOeGLxl6c2zRpFz-HHoKDhNbKaxcW0aP5KYobhirVMWMgwi48xq2e42i3I5sAVbmJJS4aEe5hiYpDow%3D)]
HPLC Coupled with Mass Spectrometry (HPLC-MS/MS)
To overcome the limitations of low UV absorption and for unambiguous identification, HPLC coupled to mass spectrometry (MS) is a powerful technique nih.gov. HPLC-MS/MS provides high sensitivity and selectivity, enabling both the quantification and structural confirmation of analytes in complex mixtures nih.gov.
For related triterpenoids like oleanolic acid, methods using atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) have been developed nih.govnih.gov. In HPLC-MS analysis, oleanolic acid (molecular mass: 456.7 g/mol ) typically shows a negative ion at m/z 455 [M-H]⁻ nih.gov. Tandem MS (MS/MS) analysis of this precursor ion generates characteristic fragment ions that can be used for definitive identification nih.gov.
When analyzing this compound (molecular mass: 544.8 g/mol ), ESI-MS would be expected to produce a protonated molecule [M+H]⁺ at m/z 545 or a sodium adduct [M+Na]⁺ at m/z 567 in positive ion mode. Subsequent MS/MS fragmentation would likely involve the neutral loss of the benzyl group or benzoic acid, followed by fragmentation of the oleanonic acid core, providing structural confirmation. This technique is invaluable for metabolite identification, stability studies, and pharmacokinetic analysis.
Table 2: Mass Spectrometry Parameters for Related Triterpenoids
Compound Ionization Mode Precursor Ion (m/z) Major Fragment Ions (m/z) Reference Oleanolic Acid Negative ESI 455.0 [M-H]⁻ 407, 405, 391 [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHJHFkQq5jQKATnrGLt2F6uO_OM0wyFasCAgVp9iXuNMMWYHhSDxZfVD112_Lzlg4MGbbgVb2Ym75UapI9MCbtf0AtGBP4fau-452OCq9GOjcfJAuOtOSgZPme0iRn-DWRNxNXPyx35PeW2HgE%3D)] Maslinic Acid Negative ESI 471.0 [M-H]⁻ 423, 405, 393 [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHJHFkQq5jQKATnrGLt2F6uO_OM0wyFasCAgVp9iXuNMMWYHhSDxZfVD112_Lzlg4MGbbgVb2Ym75UapI9MCbtf0AtGBP4fau-452OCq9GOjcfJAuOtOSgZPme0iRn-DWRNxNXPyx35PeW2HgE%3D)] Oleanolic Acid Positive APCI 439.4 [M+H-H₂O]⁺ Not specified [ (https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF9QQD0fyqeTZqdvbcpo3znvaS2zAJXhDl5-SwFnMDezcqa8WknqKbuzk07-N6UZVwGImmRBUhHViXMYCArYIAaa4yL6iuJaRVr_yH9UrPTOUhUt_pMvwL-n_R45IMss4mwcCL3j2EWsyhhH8wOe0WASRlSzg%3D%3D)]
Gas Chromatography Coupled with Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and thermally stable compounds. Due to the high molecular weight and low volatility of triterpenoids like oleanonic acid, a derivatization step is mandatory before GC-MS analysis nih.gov. The most common derivatization method is silylation, where active hydrogens (from hydroxyl and carboxylic acid groups) are replaced with a trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility nih.gov.
For this compound, the carboxylic acid is already blocked. However, the compound's volatility may still be insufficient for direct GC analysis without derivatization of the C-3 keto group, for example, by forming an oxime, followed by silylation. The resulting electron ionization (EI) mass spectrum provides a fragmentation pattern that serves as a chemical fingerprint for identification, often matched against spectral libraries researchgate.netnih.gov. The analysis of silylated oleanolic acid on a 5%-phenyl-95%-dimethylpolysiloxane capillary column is a common approach .
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid method widely used for the qualitative analysis of triterpenoids nih.govsemanticscholar.org. It is an essential tool for monitoring the progress of chemical reactions, such as the esterification of oleanonic acid to form its benzyl ester, and for the initial screening of plant extracts nih.gov.
For the separation of oleanolic acid and related isomers, normal-phase TLC on silica (B1680970) gel plates is commonly employed nih.gov. A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is used as the mobile phase researchgate.net. After development, the spots are visualized by spraying with reagents like sulfuric acid followed by heating, which produces characteristic colors for different triterpenoids semanticscholar.org. Reversed-phase (C18 RP) TLC plates can also be used to achieve different selectivity in separations nih.gov.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. SFC combines some of the advantages of both gas and liquid chromatography, offering high efficiency and fast separations nih.gov. It is considered a "green" technology due to the reduction in the use of organic solvents.
While less common than HPLC or GC for triterpenoid analysis, SFC is well-suited for the separation of non-polar to moderately polar compounds, such as this compound. The technique is particularly powerful for chiral separations. The mobile phase in SFC, typically CO₂ mixed with a polar organic modifier like methanol, allows for the fine-tuning of selectivity. The application of SFC could provide a rapid and efficient alternative for the analysis and purification of this compound.
Chemical Derivatization Strategies for Enhanced Analytical Performance
Chemical derivatization is a key strategy to improve the analytical performance for compounds that lack properties necessary for sensitive detection or efficient separation. For triterpenoids like oleanonic acid, which have poor UV absorption and ionization efficiency, derivatization is often employed to enhance detectability in HPLC and volatility in GC nih.govsemanticscholar.org.
Introduction of Chromophores and Fluorophores for Improved Detection
While this compound possesses a benzyl chromophore that aids UV detection, its sensitivity may still be insufficient for trace-level analysis. To significantly lower the limits of detection, derivatization strategies can be employed to introduce a more potent chromophore or a fluorophore.
This is typically achieved by targeting a reactive functional group on the molecule. In the case of this compound, the C-3 keto group on the A-ring is a prime target for derivatization. Reagents that react with ketones, such as hydrazine- or amine-containing fluorescent tags (e.g., dansyl hydrazine), can be used to attach a highly responsive fluorophore to the molecule. This allows for detection using a fluorescence detector (FLD) in HPLC, which offers substantially higher sensitivity and selectivity compared to UV detection. This approach enables the accurate quantification of the compound in complex biological matrices at very low concentrations.
Chiral Derivatization for Stereoisomer Separation
The stereochemistry of a molecule is crucial in determining its pharmacological activity. In the context of this compound, which possesses multiple chiral centers, the separation of its stereoisomers is essential for understanding their individual biological effects. Chiral derivatization is a powerful technique employed to separate enantiomers and diastereomers that are otherwise difficult to resolve. This indirect method involves reacting the analyte with a chiral derivatizing agent (CDA) to form diastereomers. nih.gov These newly formed diastereomeric products have distinct physicochemical properties, which allows for their separation using standard chromatographic techniques like high-performance liquid chromatography (HPLC) on an achiral stationary phase. nih.gov
The selection of a suitable CDA is critical and depends on the functional groups present in the target molecule. For this compound, the hydroxyl group at the C-3 position is a primary site for derivatization. Common CDAs for hydroxyl groups include chiral acids, isocyanates, and chloroformates. The reaction between the hydroxyl group of this compound and a CDA results in the formation of diastereomeric esters or urethanes, which can then be separated and quantified.
Reaction: The sample containing the stereoisomers of this compound is reacted with a single enantiomer of a CDA.
Separation: The resulting diastereomeric mixture is then injected into an HPLC system equipped with a standard achiral column (e.g., C18). The different spatial arrangements of the diastereomers lead to differential interactions with the stationary phase, resulting in different retention times.
Detection: A suitable detector, such as a UV or mass spectrometry (MS) detector, is used to monitor the elution of the separated diastereomers.
Quantification: The peak areas of the separated diastereomers are used to determine the enantiomeric or diastereomeric excess in the original sample.
The choice of the CDA and the chromatographic conditions must be carefully optimized to achieve baseline separation of the diastereomers.
Table 1: Examples of Chiral Derivatizing Agents for Alcohols and Their Potential Application to this compound
| Chiral Derivatizing Agent | Functional Group Targeted | Resulting Diastereomer |
| (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) | Hydroxyl | Ester |
| (R)-(-)-1-(1-Naphthyl)ethyl isocyanate | Hydroxyl | Urethane |
| (-)-Menthol chloroformate | Hydroxyl | Carbonate |
This table presents potential CDAs for the hydroxyl group of this compound based on common practices in chiral derivatization.
In Vitro and In Vivo Pharmacokinetic Research Methodologies (Preclinical Focus)
The preclinical pharmacokinetic evaluation of a new chemical entity like this compound is fundamental to understanding its potential as a therapeutic agent. These studies investigate the absorption, distribution, metabolism, and excretion (ADME) of the compound.
The poor aqueous solubility of triterpenoids like oleanolic acid often limits their oral bioavailability. dovepress.commdpi.com The benzyl esterification of oleanonic acid may alter its physicochemical properties, including its dissolution rate and intestinal permeability.
In Vitro Dissolution Studies: Dissolution testing is a standardized method to assess the rate and extent to which a substance forms a solution under specified conditions. For this compound, this would typically involve placing a known amount of the compound in a dissolution apparatus containing a relevant physiological medium, such as simulated gastric fluid (SGF) or simulated intestinal fluid (SIF). mdpi.com Samples are withdrawn at various time points and analyzed by a suitable analytical method like HPLC to determine the concentration of the dissolved compound.
In Vitro Permeability Assays: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro tool used to predict passive intestinal absorption. mdpi.commdpi.com This assay measures the permeation of a compound from a donor compartment, through an artificial membrane coated with lipids that mimic the intestinal barrier, to an acceptor compartment. mdpi.commdpi.com The results can provide an early indication of the potential for oral absorption.
In Vivo Intestinal Absorption Studies: While specific in vivo studies on this compound are not extensively documented, rodent models are commonly used for such preclinical assessments. Following oral administration, blood samples are collected at predetermined time intervals and the concentration of the compound and its potential metabolites is measured. This data allows for the determination of key pharmacokinetic parameters related to absorption.
Table 2: Illustrative Data from an In Vitro Dissolution Study of this compound in Simulated Intestinal Fluid (pH 6.8)
| Time (minutes) | % of Compound Dissolved |
| 5 | 15.2 ± 2.1 |
| 15 | 35.8 ± 3.5 |
| 30 | 55.1 ± 4.2 |
| 60 | 70.3 ± 5.1 |
| 120 | 85.6 ± 4.8 |
This table presents hypothetical data to illustrate the results of a typical dissolution study.
Understanding the metabolic fate of this compound is crucial for predicting its efficacy and potential for drug-drug interactions. In vitro metabolism studies are typically conducted using liver microsomes or hepatocytes, which contain the key drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. mdpi.com
In these experiments, this compound would be incubated with liver microsomes (from human or preclinical species) in the presence of necessary cofactors like NADPH. At various time points, the reaction is stopped, and the mixture is analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and any metabolites formed. These studies can reveal the primary metabolic pathways, such as hydroxylation, oxidation, or hydrolysis of the ester bond.
Table 3: Potential Metabolic Pathways for this compound Investigated in In Vitro Systems
| Metabolic Reaction | Enzyme Family | Potential Metabolite |
| Hydrolysis | Esterases | Oleanonic acid and Benzyl alcohol |
| Hydroxylation | Cytochrome P450 | Hydroxylated this compound |
| Oxidation | Cytochrome P450 | Oxidized this compound |
This table outlines potential metabolic transformations that could be investigated for this compound.
Preclinical in vivo studies in animal models, such as rats or mice, are essential to understand the complete pharmacokinetic profile of this compound.
Absorption: Following administration (e.g., oral or intravenous), the concentration of the compound in the plasma is measured over time to determine its rate and extent of absorption. The absolute bioavailability can be calculated by comparing the area under the plasma concentration-time curve (AUC) after oral and intravenous administration.
Distribution: To understand how the compound distributes into various tissues, radiolabeled this compound can be administered to animals. At different time points, tissues are collected and analyzed for radioactivity. This provides information on the volume of distribution and identifies potential target organs or sites of accumulation.
Elimination: Elimination studies aim to identify the major routes of excretion of the compound and its metabolites from the body, which are primarily urine and feces. By analyzing the excreta, the clearance rate and elimination half-life can be determined.
Table 4: Key Pharmacokinetic Parameters from a Hypothetical Preclinical Study of this compound in Rats
| Parameter | Value | Unit |
| Bioavailability (F) | 25 | % |
| Maximum Plasma Concentration (Cmax) | 1.2 | µg/mL |
| Time to Maximum Plasma Concentration (Tmax) | 2.0 | hours |
| Area Under the Curve (AUC) | 8.5 | µg·h/mL |
| Elimination Half-life (t½) | 6.3 | hours |
This table provides an example of pharmacokinetic parameters that would be determined in a preclinical in vivo study.
Future Directions and Emerging Research Avenues for Oleanonic Acid Benzyl Ester
Identification of Novel Molecular Targets and Signaling Pathways
Future research will likely focus on elucidating the precise molecular targets and signaling pathways modulated by oleanonic acid benzyl (B1604629) ester. Building on findings from related compounds, several key areas warrant investigation.
One promising avenue is the exploration of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) signaling pathway . A study on a conjugate of a novel oleanolic acid oxime with diclofenac (B195802), which includes a benzyl ester moiety (3-diclofenacoxyiminoolean-12-en-28-oic acid benzyl ester), demonstrated a downregulation of this pathway in human hepatocellular carcinoma (HepG2) cells. researchgate.net This suggests that oleanonic acid benzyl ester itself could be a modulator of the Nrf2 pathway, which is a critical regulator of cellular defense against oxidative stress. Future studies could employ techniques such as Western blotting and reporter gene assays to determine the effect of this compound on Nrf2 activation and the expression of its downstream target genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). researchgate.net
Another area of interest lies in the realm of infectious diseases. A novel C-3-substituted oleanolic acid benzyl amide derivative has been shown to inhibit the influenza A virus by disrupting the interaction between the PA_C and PB1_N polymerase subunits. nih.goveurekalert.org This finding opens the door for investigating whether this compound could target similar protein-protein interactions in viruses or other pathogens. Furthermore, this derivative was found to modulate the TLR4–MyD88–NF-κB signaling pathway , preventing cytokine storms. nih.goveurekalert.org This indicates a potential anti-inflammatory mechanism that could be explored for this compound in various inflammatory disease models.
The broader oleanolic acid scaffold is known to interact with a multitude of signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway . nih.gov Future research should investigate whether this compound can modulate these key cancer-related pathways, potentially through direct inhibition of kinases or other signaling proteins.
| Potential Molecular Target/Pathway | Rationale for Investigation | Potential Therapeutic Application |
| Nrf2-ARE Pathway | A related benzyl ester conjugate downregulates this pathway in liver cancer cells. researchgate.net | Cancer therapy, Chemoprevention |
| PA_C–PB1_N Interaction | A C-3 substituted benzyl amide derivative inhibits this viral polymerase interaction. nih.goveurekalert.org | Antiviral therapy (e.g., Influenza) |
| TLR4–MyD88–NF-κB Pathway | A related benzyl amide derivative modulates this inflammatory pathway. nih.goveurekalert.org | Anti-inflammatory therapy |
| PI3K/Akt/mTOR Pathway | Oleanolic acid and its derivatives are known to inhibit this key cancer pathway. nih.gov | Cancer therapy |
Design and Synthesis of Next-Generation Derivatives with Enhanced Selectivity and Potency (Preclinical)
The chemical structure of oleanonic acid provides a versatile scaffold for the synthesis of novel derivatives with improved pharmacological properties. mdpi.com Future preclinical research will undoubtedly focus on the rational design and synthesis of next-generation this compound derivatives to enhance their selectivity and potency for specific biological targets.
One strategy involves the modification of the A-ring of the triterpenoid (B12794562) backbone. The introduction of various azaheterocyclic groups at the 2,3-positions of the A-ring of oleanolic acid has been shown to yield compounds with significant anti-proliferative and pro-apoptotic activity in hepatocellular carcinoma cells. rsc.org Similar modifications to the this compound scaffold could lead to the discovery of more potent and selective anticancer agents.
Another approach is the synthesis of hybrid molecules that combine the this compound pharmacophore with other bioactive moieties. For instance, the synthesis of novel oleanolic acid-cinnamic acid ester derivatives has been reported to yield compounds with potent cytotoxic properties. nih.gov This molecular hybridization strategy could be employed to create this compound hybrids with enhanced therapeutic efficacy.
The goal of these synthetic efforts will be to generate a library of novel derivatives that can be screened in preclinical models to identify lead compounds with optimized activity and drug-like properties, such as improved solubility and bioavailability, which are known challenges for oleanolic acid itself. nih.gov
Application of Advanced Computational Drug Design and Molecular Modeling Techniques
Computer-aided drug design (CADD) and molecular modeling are indispensable tools in modern drug discovery, offering a more efficient and cost-effective approach to identifying and optimizing drug candidates. nih.govnih.gov The application of these techniques to this compound research holds significant promise for accelerating the discovery of novel derivatives and understanding their mechanisms of action.
Molecular docking studies can be employed to predict the binding modes of this compound and its derivatives with various biological targets. preprints.org For example, if a specific enzyme is identified as a target, docking simulations can help to visualize the interactions between the compound and the enzyme's active site, providing insights into the structural basis of its inhibitory activity. This information can then be used to guide the design of new derivatives with improved binding affinity and selectivity.
Pharmacophore modeling can be used to identify the key structural features of this compound that are responsible for its biological activity. mdpi.com By generating a pharmacophore model based on a set of active compounds, researchers can perform virtual screening of large chemical databases to identify new molecules with similar properties that are likely to be active.
Molecular dynamics simulations can provide a deeper understanding of the dynamic behavior of this compound when interacting with its biological targets. mdpi.com These simulations can reveal conformational changes in both the ligand and the target protein upon binding, which can be crucial for understanding the mechanism of action at an atomic level.
| Computational Technique | Application in this compound Research | Expected Outcome |
| Molecular Docking | Predicting binding modes with potential targets (e.g., enzymes, receptors). preprints.org | Identification of key interactions and guidance for derivative design. |
| Pharmacophore Modeling | Identifying essential structural features for biological activity. mdpi.com | Virtual screening for new active compounds. |
| Molecular Dynamics | Simulating the dynamic interactions with biological targets. mdpi.com | Deeper understanding of the mechanism of action. |
Exploration of Multi-Targeting Approaches and Combination Research Strategies (Preclinical)
The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves the dysregulation of multiple signaling pathways. nih.gov This has led to a growing interest in multi-targeting drugs and combination therapies. Future preclinical research on this compound should explore these strategies to enhance its therapeutic potential.
Given that oleanolic acid and its derivatives are known to modulate multiple signaling pathways, it is plausible that this compound also possesses multi-targeting capabilities. nih.gov Preclinical studies could be designed to investigate the simultaneous effects of the compound on different targets within a disease model. For example, in a cancer model, researchers could assess its ability to inhibit cell proliferation, induce apoptosis, and suppress angiogenesis concurrently.
Combination therapy, where this compound is co-administered with other therapeutic agents, is another promising avenue. In vivo studies have shown that combination therapy with oleanolic acid can have a more favorable outcome than monotherapy due to synergistic effects. nih.gov Preclinical studies could evaluate the synergistic potential of this compound with existing chemotherapeutic drugs, targeted therapies, or immunotherapies. Such combinations could potentially lead to improved efficacy, reduced drug resistance, and lower doses of individual drugs, thereby minimizing side effects.
Investigation into Other Preclinical Disease Models (e.g., Neuroprotection, Hepatoprotection)
The pharmacological activities of oleanolic acid and its derivatives extend beyond cancer and inflammation, with documented neuroprotective and hepatoprotective effects. mdpi.comnih.govnih.gov Future preclinical research should therefore investigate the therapeutic potential of this compound in a broader range of disease models.
Neuroprotection: Oleanolic acid has been studied for its neuroprotective properties, with investigations into its potential to mitigate brain damage in ischemia-reperfusion models and its inhibitory effects on acetylcholinesterase, an enzyme implicated in Alzheimer's disease. mdpi.comnih.gov Preclinical studies using in vitro models, such as neuronal cell cultures exposed to neurotoxins, and in vivo models of neurodegenerative diseases, such as Parkinson's or Alzheimer's disease, could be employed to assess the neuroprotective effects of this compound.
Hepatoprotection: Oleanolic acid is well-known for its hepatoprotective properties and has even been used to treat liver disorders. nih.gov It has been shown to alleviate chemical-induced liver injury and fibrosis. nih.gov The hepatoprotective potential of this compound could be investigated in preclinical models of liver injury, such as those induced by toxins (e.g., carbon tetrachloride) or high-fat diets. Mechanistic studies could explore its effects on liver enzymes, inflammatory markers, and histological changes.
Development of Novel Preclinical Research Models for Mechanistic Studies
To gain a deeper understanding of the mechanisms of action of this compound, the development and utilization of novel preclinical research models will be crucial. While traditional 2D cell cultures and animal models provide valuable information, more advanced models can offer insights that are more translatable to human physiology.
Three-dimensional (3D) organoid and spheroid cultures of cancer cells or other tissues can more accurately mimic the in vivo microenvironment, including cell-cell and cell-matrix interactions. These models would be valuable for studying the effects of this compound on tumor growth, invasion, and drug resistance in a more physiologically relevant context.
Genetically engineered mouse models (GEMMs) that recapitulate specific aspects of human diseases can provide a more accurate platform for evaluating the efficacy and mechanism of action of this compound. For example, GEMMs of specific cancer types or neurodegenerative diseases could be used to study the in vivo effects of the compound on disease progression and to identify predictive biomarkers of response.
The use of zebrafish models also presents an opportunity for in vivo screening and mechanistic studies. The optical transparency of zebrafish embryos allows for real-time imaging of biological processes, which could be leveraged to study the effects of this compound on development, angiogenesis, and disease pathology. mdpi.com
By embracing these advanced preclinical models, researchers can gain a more comprehensive understanding of the therapeutic potential and underlying mechanisms of this compound, paving the way for its potential clinical development.
Q & A
Q. How is oleanonic acid benzyl ester synthesized from oleanonic acid, and what reaction conditions optimize yield?
this compound is synthesized via esterification of oleanonic acid with benzyl alcohol. A common method involves using benzyl chloride or benzyl bromide in the presence of a base (e.g., pyridine) under reflux conditions. Alternatively, coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) can facilitate the reaction in anhydrous solvents like dichloromethane. Reaction optimization includes monitoring temperature (60–80°C), solvent polarity, and stoichiometric ratios to maximize yield .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
- 1H and 13C NMR : Confirm the presence of the benzyl ester group (e.g., aromatic protons at δ 7.2–7.4 ppm and ester carbonyl at ~170 ppm in 13C NMR).
- UPLC-MS : Validates molecular weight ([M+H]+ or [M+Na]+ ions) and purity.
- IR Spectroscopy : Identifies ester carbonyl stretching (~1740 cm⁻¹) .
Q. How does the benzyl ester modification affect oleanonic acid’s solubility and bioavailability?
The benzyl ester group increases lipophilicity, enhancing membrane permeability. Solubility studies in DMSO/PBS mixtures (e.g., 10% DMSO) are recommended for in vitro assays. Bioavailability is assessed using Caco-2 cell monolayers or in vivo pharmacokinetic models to measure absorption and plasma concentration .
Q. What in vitro assays are suitable for evaluating the anti-inflammatory activity of this compound?
- NF-κB luciferase reporter assays in RAW 264.7 macrophages.
- ELISA for pro-inflammatory cytokines (TNF-α, IL-6).
- Western blot to quantify phosphorylation of STAT3/6 or Akt/mTOR pathways .
Q. How is chromatographic purification of this compound performed, and what solvents are optimal?
Use silica gel column chromatography with gradients of ethyl acetate in hexane (e.g., 10% → 30% EA/hexane). For higher purity, preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended .
Advanced Research Questions
Q. How do structural modifications (e.g., benzyl ester vs. methyl ester) influence the compound’s interaction with 5-lipoxygenase?
Comparative molecular docking studies (using AutoDock Vina) and enzymatic inhibition assays (IC50 measurements) reveal steric and electronic effects. The benzyl group’s bulkiness may hinder binding to the enzyme’s active site compared to smaller esters, as shown in kinetic studies with rat peritoneal leukocytes .
Q. What strategies resolve contradictions in reported anti-inflammatory mechanisms (e.g., NF-κB vs. STAT3 inhibition)?
- Pathway-specific inhibitors : Co-treatment with NF-κB inhibitors (e.g., BAY 11-7082) or STAT3 inhibitors (e.g., Stattic) in cell models.
- Transcriptomic profiling (RNA-seq) to identify differentially expressed genes post-treatment.
- Dose-response studies to determine dominant pathways at varying concentrations .
Q. How can the stability of this compound be improved for in vivo applications?
- Prodrug design : Incorporate hydrolyzable linkers (e.g., pH-sensitive esters).
- Nanoformulation : Encapsulation in PLGA nanoparticles to enhance serum stability and targeted delivery.
- Accelerated stability testing under varying pH (1.2–7.4) and temperature (4–37°C) .
Q. What experimental models validate the efficacy of this compound in chronic inflammation?
- Collagen-induced arthritis (CIA) in rats : Measure paw edema and joint histopathology.
- DSS-induced colitis in mice : Assess colon length, cytokine levels, and macrophage infiltration.
- Zymosan-induced peritonitis : Quantify leukotriene B4 and neutrophil recruitment .
Q. How do researchers address batch-to-batch variability in synthetic yields during scale-up?
- Design of Experiments (DoE) : Use response surface methodology to optimize reaction parameters.
- Process analytical technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy.
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for raw materials and intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
